N-(butan-2-yl)thian-4-amine
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Overview
Description
N-(butan-2-yl)thian-4-amine is an organic compound with the molecular formula C9H19NS and a molar mass of 173.32 g/mol . It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(butan-2-yl)thian-4-amine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with thian-4-yl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)thian-4-amine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(butan-2-yl)thian-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(butan-2-yl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simple alkyl amine with similar chemical properties but lacks the thian-4-yl group.
Thian-4-amine: Contains the thian-4-yl group but does not have the butan-2-yl substituent.
Uniqueness
N-(butan-2-yl)thian-4-amine is unique due to the presence of both the butan-2-yl and thian-4-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler amines .
Properties
Molecular Formula |
C9H19NS |
---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N-butan-2-ylthian-4-amine |
InChI |
InChI=1S/C9H19NS/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
NBDVVBQZQIZCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCSCC1 |
Origin of Product |
United States |
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